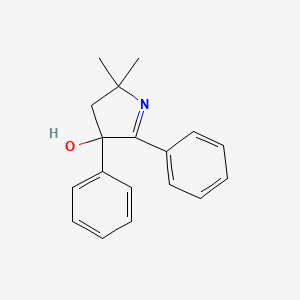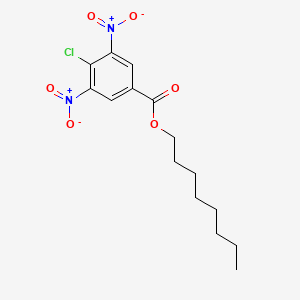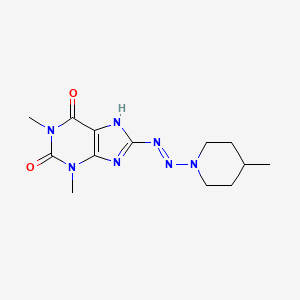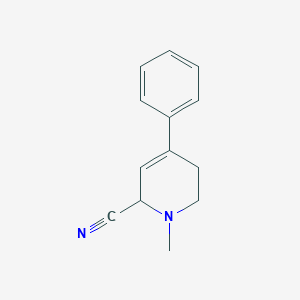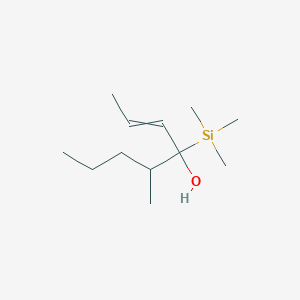
5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol is a chemical compound that belongs to the class of organosilicon compounds It features a trimethylsilyl group attached to an octenol backbone, which imparts unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol typically involves the reaction of an appropriate octenol precursor with a trimethylsilylating agent. One common method is the reaction of 5-methyl-4-octen-4-ol with chlorotrimethylsilane (Cl-Si(CH₃)₃) in the presence of a base such as triethylamine. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of the octenol attacks the silicon atom of the chlorotrimethylsilane, resulting in the formation of the trimethylsilyl ether .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group and introduce other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a protecting group for alcohols in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol involves its reactivity with various reagents. The trimethylsilyl group acts as a protecting group for the hydroxyl functionality, allowing selective reactions to occur at other sites of the molecule. The removal of the trimethylsilyl group can be achieved under mild conditions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Trimethylsilyl)-4-pentyn-1-ol: This compound features a similar trimethylsilyl group but with a different carbon backbone.
2-(Trimethylsilyl)ethanol: Another compound with a trimethylsilyl group, used for similar purposes in organic synthesis.
3-Phenyl-2-propyn-1-ol: A compound with a phenyl group and a trimethylsilyl group, used in various chemical reactions.
Uniqueness
5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol is unique due to its specific structure, which combines the properties of an octenol backbone with a trimethylsilyl group. This combination imparts unique reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
76436-94-7 |
|---|---|
Formule moléculaire |
C12H26OSi |
Poids moléculaire |
214.42 g/mol |
Nom IUPAC |
5-methyl-4-trimethylsilyloct-2-en-4-ol |
InChI |
InChI=1S/C12H26OSi/c1-7-9-11(3)12(13,10-8-2)14(4,5)6/h8,10-11,13H,7,9H2,1-6H3 |
Clé InChI |
CVPBXZJVJPDENT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(C=CC)(O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


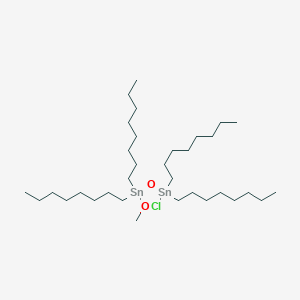
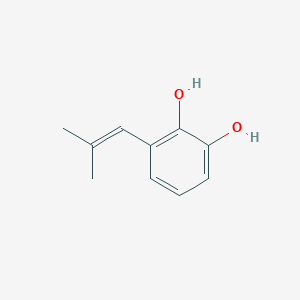


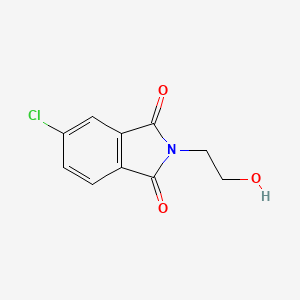
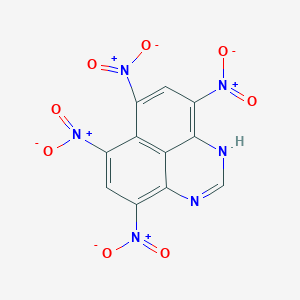
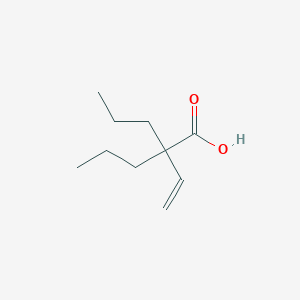
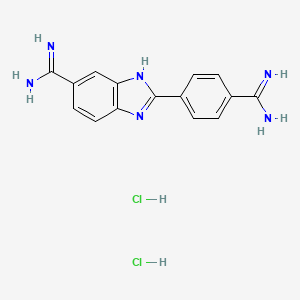
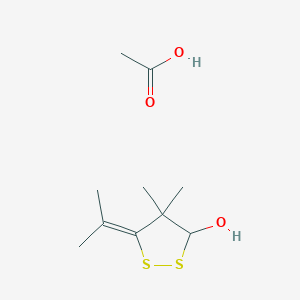
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
